molecular formula C17H28N4O2 B7898323 tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B7898323
M. Wt: 320.4 g/mol
InChI Key: KCTYSEIGRUIQPC-UHFFFAOYSA-N
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Description

This compound belongs to the class of piperidine-based carbamates, characterized by a tert-butyl carbamate group attached to a piperidin-4-ylmethyl scaffold. The pyrazin-2-yl ethyl substituent at the piperidine nitrogen introduces a heteroaromatic moiety, which influences electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

tert-butyl N-[[1-(1-pyrazin-2-ylethyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13(15-12-18-7-8-19-15)21-9-5-14(6-10-21)11-20-16(22)23-17(2,3)4/h7-8,12-14H,5-6,9-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTYSEIGRUIQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCC(CC2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazine moiety: This step often involves nucleophilic substitution reactions where a pyrazine derivative is introduced to the piperidine ring.

    Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions using tert-butyl chloroformate and a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control conditions .

Chemical Reactions Analysis

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly as a lead compound for developing new pharmaceuticals targeting central nervous system disorders. The piperidine ring is commonly found in various pharmacologically active compounds, making this derivative particularly interesting.

Pharmacological Studies

Preliminary studies indicate that compounds containing piperidine and pyrazine moieties exhibit various biological activities, including:

  • Antidepressant Effects: Research indicates that piperidine derivatives can influence neurotransmitter systems, which may be beneficial in treating depression and anxiety disorders.
  • Antimicrobial Activity: Some derivatives have shown promise against bacterial strains, suggesting potential for developing new antibiotics.

Targeted Drug Delivery Systems

The incorporation of the tert-butyl carbamate group can enhance solubility and stability, making this compound suitable for use in targeted drug delivery systems. This is particularly relevant in the development of ProTACs (Proteolysis Targeting Chimeras), which require stable linkers to facilitate selective protein degradation.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their effects on serotonin and norepinephrine reuptake inhibition. The results indicated that compounds similar to tert-butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate demonstrated significant activity, suggesting potential as antidepressants .

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of piperidine-based compounds found that certain derivatives exhibited activity against resistant strains of bacteria. This compound was highlighted as a promising candidate for further development .

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving piperidine and pyrazine derivatives. Its synthesis is often utilized as a model for developing more complex structures in organic chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring and pyrazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and metabolic regulation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in the heterocyclic substituent at the ethyl-piperidine moiety. These modifications impact physicochemical properties and pharmacological profiles:

Compound Name Substituent (R) Key Features Reference
tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate Thiazol-2-yl Sulfur atom enhances lipophilicity; potential for metal coordination
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate Pyridin-2-yl Nitrogen-rich aromatic system; improved water solubility
tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate 4-(Trifluoromethyl)phenyl Electron-withdrawing CF3 group increases metabolic stability
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl Polar carbonyl group modifies reactivity and bioavailability

Key Observations :

  • Pyrazine vs. Thiazole/Pyridine : Pyrazine’s dual nitrogen atoms may enhance hydrogen-bonding interactions with biological targets compared to thiazole (one sulfur, one nitrogen) or pyridine (one nitrogen) .
  • Trifluoromethyl Phenyl vs.
  • Acetyl vs. Heteroaryl Ethyl : Acetylation (as in ) simplifies synthesis but reduces steric bulk, possibly altering target affinity .
Pharmacological Activity
  • Adrenergic Receptor Antagonists: Trifluoroethoxy-phenoxy analogs (–2) showed α1A/α1D-adrenergic receptor antagonism, suggesting the target compound may share similar uroselective applications .
  • BET Bromodomain Inhibition : Piperidine carbamates with acetylated side chains () demonstrated stereoselective inhibition, highlighting the role of substituents in epigenetic target engagement .

Physicochemical and Spectroscopic Properties

  • NMR and HRMS Data :

    • Pyrazine’s aromatic protons resonate distinctively (δ ~8.5–9.0 ppm), whereas thiazole or pyridine analogs show peaks at δ ~7.0–8.5 ppm (e.g., compound 32 in ) .
    • HRMS data for phenyl-substituted analogs (e.g., m/z 561.3912 in ) confirm molecular integrity and purity .
  • Lipophilicity (LogP) :

    • Pyrazine-substituted derivatives likely have lower LogP than thiazole or trifluoromethylphenyl analogs due to reduced hydrophobicity.

Biological Activity

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate, commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine moiety and a pyrazine ring, which are known for their biological significance. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Pyrazine Ring : A six-membered aromatic ring with two nitrogen atoms.
  • Carbamate Group : A functional group derived from carbamic acid.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage caused by neurotoxic agents such as amyloid-beta (Aβ) peptides. In vitro experiments have shown that it can enhance cell viability in the presence of Aβ, indicating a potential role in Alzheimer's disease therapy .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit enzymes related to neurodegeneration. For instance, it has demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for cognitive functions .
  • Anti-inflammatory Properties : Studies have reported that the compound may reduce inflammatory markers in neuronal cultures, suggesting a mechanism by which it could mitigate neuroinflammation associated with various neurological disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Neurotransmitter Levels : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, potentially enhancing cholinergic signaling and improving cognitive function.
  • Reduction of Oxidative Stress : The compound appears to lower oxidative stress markers in neuronal cells, contributing to its neuroprotective effects .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the efficacy of this compound:

StudyMethodologyFindings
Study 1Neuroblastoma cell lines exposed to AβIncreased cell viability by 62.98% when treated with the compound alongside Aβ
Study 2Enzymatic assays for AChE inhibitionIC50 value determined at 0.17 μM, indicating potent inhibition
Study 3Measurement of inflammatory cytokines in cell culturesSignificant reduction in TNFα and IL-6 levels after treatment

In Vivo Studies

While in vitro results are promising, further research is required to validate these findings in vivo. Current studies are exploring the pharmacokinetics and bioavailability of the compound in animal models.

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